![molecular formula C10H16ClN3O2 B1380603 Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride CAS No. 1384080-92-5](/img/structure/B1380603.png)
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
Overview
Description
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H15N3O2·HCl and a molecular weight of 245.71 g/mol1 ... - ChemRxiv.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions[_{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1 ... - ChemRxiv](https://chemrxiv.org/engage/chemrxiv/article-details/65414000c573f893f18683e8). One common method includes the reaction of ethyl 4-aminobutyrate with hydrazine hydrate and a suitable aldehyde or ketone in the presence of an acid catalyst[{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. The reaction mixture is then heated to facilitate the formation of the pyrazolo[1,5-a][1,4]diazepine ring system[{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity[_{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1 ... - ChemRxiv](https://chemrxiv.org/engage/chemrxiv/article-details/65414000c573f893f18683e8). This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability[{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity[{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Medicine: It is investigated for its potential use in drug design and development, particularly in the treatment of neurological disorders and inflammation[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Mechanism of Action
The mechanism by which Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1 ... - ChemRxiv](https://chemrxiv.org/engage/chemrxiv/article-details/65414000c573f893f18683e8). The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects[{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. The exact mechanism of action can vary depending on the specific application and target[{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Comparison with Similar Compounds
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is unique in its structure and biological activity compared to other similar compounds[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. Some similar compounds include:
Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar pyrazolo ring system but differ in their substitution patterns and biological activities[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Diazepine derivatives: These compounds contain a diazepine ring and exhibit diverse pharmacological properties[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-6-8-7-11-4-3-5-13(8)12-9;/h6,11H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLFMOBUIHIYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCNCC2=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


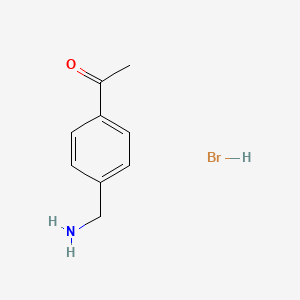
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
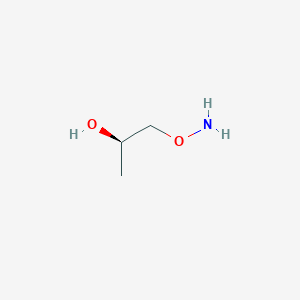
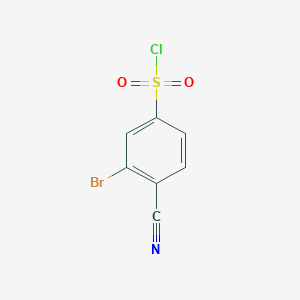
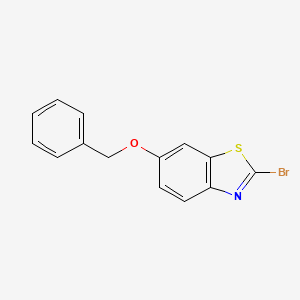

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
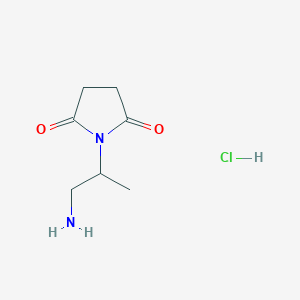
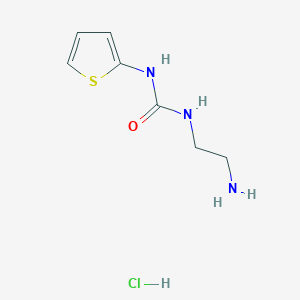


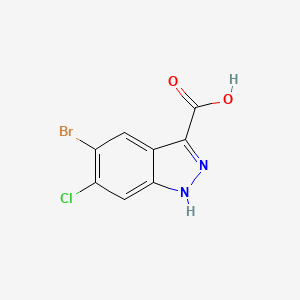
![2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid](/img/structure/B1380542.png)

